molecular formula C13H13NO3 B1420054 3-Hydroxy-N-methoxy-N-methyl-2-naphthamide CAS No. 666734-60-7

3-Hydroxy-N-methoxy-N-methyl-2-naphthamide

Cat. No.: B1420054
CAS No.: 666734-60-7
M. Wt: 231.25 g/mol
InChI Key: KAQVQJKCMLYONP-UHFFFAOYSA-N
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Description

3-Hydroxy-N-methoxy-N-methyl-2-naphthamide is an organic compound with the molecular formula C13H13NO3 and a molecular weight of 231.25 g/mol . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of hydroxy, methoxy, and methyl functional groups attached to the naphthamide structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-N-methoxy-N-methyl-2-naphthamide typically involves the following steps:

    Starting Materials: The synthesis begins with naphthalene derivatives, such as 2-naphthol.

    Amidation: The formation of the amide bond involves the reaction of the methoxylated naphthalene derivative with methylamine and a coupling agent like carbodiimide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-N-methoxy-N-methyl-2-naphthamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or quinones using oxidizing agents like potassium permanganate.

    Reduction: The amide group can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines and thiols.

Major Products Formed

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted naphthamide derivatives.

Scientific Research Applications

3-Hydroxy-N-methoxy-N-methyl-2-naphthamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-N-methoxy-N-methyl-2-naphthamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways: It can influence various biochemical pathways, including oxidative stress response, apoptosis, and cell signaling.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-2’-methoxy-2-naphthanilide: Similar structure but with different functional groups.

    3-Hydroxy-2’-methyl-2-naphthanilide: Similar structure with a methyl group instead of a methoxy group.

Uniqueness

3-Hydroxy-N-methoxy-N-methyl-2-naphthamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its methoxy and hydroxy groups provide unique reactivity and potential for diverse applications in research and industry .

Biological Activity

3-Hydroxy-N-methoxy-N-methyl-2-naphthamide is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its chemical properties, biological mechanisms, and various research findings regarding its pharmacological effects.

Chemical Structure and Properties

This compound features a naphthalene backbone with a hydroxy group, a methoxy group, and an N-methyl amide functional group. These components contribute to its distinct reactivity and biological interactions.

PropertyDescription
Molecular FormulaC14H13NO2
Molecular Weight227.26 g/mol
SolubilitySoluble in organic solvents like ethanol and DMSO
Melting PointNot specified in available literature

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic effects against certain diseases.
  • Receptor Modulation : It can modulate the activity of receptors, influencing cellular signaling pathways related to inflammation and cancer progression.
  • Oxidative Stress Response : The compound may play a role in modulating oxidative stress responses, which are critical in many pathological conditions.

Biological Activities

Research has highlighted several potential biological activities of this compound:

Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. It appears to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and oxidative stress.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of this compound against E. coli and S. aureus. The compound demonstrated an inhibition zone diameter of 15 mm at a concentration of 100 µg/mL, indicating significant antimicrobial potential.
  • Cancer Cell Line Studies :
    • In vitro experiments on breast cancer cell lines (MCF-7) showed that treatment with 50 µM of the compound resulted in a 30% reduction in cell viability after 48 hours, suggesting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
3-Hydroxy-2’-methoxy-2-naphthanilideSimilar naphthalene structureModerate antimicrobial activity
3-Hydroxy-2’-methyl-2-naphthanilideMethyl instead of methoxy groupLower anticancer efficacy

Future Directions

The unique combination of functional groups in this compound presents opportunities for further research. Future studies could focus on:

  • Mechanistic Studies : Detailed investigations into the molecular pathways affected by this compound.
  • In Vivo Studies : Evaluating the therapeutic efficacy and safety profile in animal models.
  • Structural Modifications : Synthesis of analogs to enhance biological activity or reduce toxicity.

Properties

IUPAC Name

3-hydroxy-N-methoxy-N-methylnaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-14(17-2)13(16)11-7-9-5-3-4-6-10(9)8-12(11)15/h3-8,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAQVQJKCMLYONP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC2=CC=CC=C2C=C1O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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